molecular formula C15H27NO10 B15289493 3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid CAS No. 29493-59-2

3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid

Cat. No.: B15289493
CAS No.: 29493-59-2
M. Wt: 381.38 g/mol
InChI Key: GMURXYJSTRMISD-BGWRNRDFSA-N
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Description

3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid is a complex organic compound with significant biochemical and industrial relevance. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a unique oxan-2-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid typically involves multi-step organic synthesis. The process often starts with the protection of hydroxyl groups to prevent unwanted side reactions. Key steps include:

    Protection of Hydroxyl Groups: Using protecting groups such as benzyl or silyl ethers.

    Formation of the Oxan-2-yl Moiety: Through glycosylation reactions.

    Deprotection: Removal of protecting groups under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound through fermentation processes. This method is advantageous due to its scalability and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents such as NaBH4 (Sodium borohydride).

    Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (Potassium permanganate).

    Reducing Agents: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carbonyl-containing compounds, while reduction reactions yield alcohols.

Scientific Research Applications

3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. Pathways involved include modulation of oxidative stress and inhibition of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid: Similar in structure but may vary in the position or number of hydroxyl groups.

    2-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid: Differing in the position of the oxan-2-yl moiety.

Uniqueness

The uniqueness of this compound lies in its specific configuration and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

29493-59-2

Molecular Formula

C15H27NO10

Molecular Weight

381.38 g/mol

IUPAC Name

3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid

InChI

InChI=1S/C15H27NO10/c1-15(2,12(23)13(24)16-4-3-8(18)19)6-25-14-11(22)10(21)9(20)7(5-17)26-14/h7,9-12,14,17,20-23H,3-6H2,1-2H3,(H,16,24)(H,18,19)/t7-,9-,10+,11-,12+,14-/m1/s1

InChI Key

GMURXYJSTRMISD-BGWRNRDFSA-N

Isomeric SMILES

CC(C)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H](C(=O)NCCC(=O)O)O

Canonical SMILES

CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C(C(=O)NCCC(=O)O)O

Origin of Product

United States

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